3-(benzoylamino)-N-ethylbenzamide
Description
3-(Benzoylamino)-N-ethylbenzamide is a benzamide derivative characterized by a benzoylamino (–NHCOC₆H₅) group at the 3-position of the benzene ring and an ethyl-substituted amide (–NHCOC₂H₅) at the N-terminus. For instance, related compounds like N-[3-(benzoylamino)-l-ethylpropyl]benzamide () highlight the role of benzoylamino groups in conformational studies for drug design. The ethyl group in the amide moiety likely enhances lipophilicity and metabolic stability compared to methyl analogs (e.g., N-methylbenzamides in ).
Properties
IUPAC Name |
3-benzamido-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-17-15(19)13-9-6-10-14(11-13)18-16(20)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKJAZNSKXWCFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzoylamino)-N-ethylbenzamide typically involves the reaction of benzoyl chloride with N-ethylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
- Dissolve N-ethylbenzamide in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add benzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 3-(benzoylamino)-N-ethylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoylamino)-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(Benzoylamino)-N-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 3-(benzoylamino)-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Contrasts with Analogous Compounds
- N-Methyl vs. N-Ethyl : N-methylbenzamides () are less lipophilic but may have faster metabolic clearance than ethyl derivatives .
Q & A
Q. How can crystallographic data from analogous benzamides guide the optimization of this compound’s solid-state properties?
- Methodological Answer : Analyze packing motifs (e.g., hydrogen-bonding networks in monoclinic systems) to improve solubility or stability. For example, co-crystallization with carboxylic acids can enhance dissolution rates. Pair experimental PXRD patterns with Mercury software simulations to validate polymorphic forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
